1-(5-Bromopentyl) azacycloheptane-2-one
Description
1-(5-Bromopentyl) azacycloheptane-2-one is a seven-membered lactam (azacycloheptane-2-one) featuring a 5-bromopentyl substituent at the nitrogen atom.
Properties
Molecular Formula |
C11H20BrNO |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-(5-bromopentyl)azepan-2-one |
InChI |
InChI=1S/C11H20BrNO/c12-8-4-2-6-10-13-9-5-1-3-7-11(13)14/h1-10H2 |
InChI Key |
VLYKNPFVIOREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Key Observations :
- Benzodiazepines (e.g., 4-phenyl-1,5-benzodiazepin-2-ones) exhibit surfactant properties due to their amphiphilic alkyl chains, a trait shared with the bromopentyl-substituted lactam .
- Indole-based compounds (e.g., JWH-018 derivatives) prioritize aromatic interactions for cannabinoid receptor binding, whereas the lactam core may favor hydrogen-bonding interactions .
Substituent Effects: Bromoalkyl Chain Length and Reactivity
The 5-bromopentyl chain in 1-(5-bromopentyl) azacycloheptane-2-one influences its physicochemical and biological behavior compared to analogs with varying alkyl chains (Table 2).
Table 2: Substituent Chain Length and Properties
Key Observations :
- Shorter chains (C5) balance moderate lipophilicity and solubility, making 1-(5-bromopentyl) azacycloheptane-2-one suitable for prodrug strategies requiring controlled release.
- Longer chains (C8–C12) in benzodiazepine derivatives increase logP significantly, enhancing surfactant properties but reducing aqueous solubility .
- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may improve leaving group ability in nucleophilic substitutions compared to chlorine .
Key Observations :
- N-Alkylation : 1,5-Dibromopentane is a preferred reagent for introducing bromopentyl groups, as seen in the synthesis of both the lactam and JWH-018 derivatives .
- Base Selection : Potassium carbonate (K2CO3) is widely used in benzodiazepine alkylation, suggesting compatibility with azacycloheptane-2-one systems .
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